![molecular formula C10H9Br B13390625 (4-Bromobuta-1,3-dien-1-YL)benzene](/img/structure/B13390625.png)
(4-Bromobuta-1,3-dien-1-YL)benzene
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Overview
Description
Benzene, [(1E,3E)-4-bromo-1,3-butadien-1-yl]- is an organic compound with the molecular formula C10H9Br. It is a derivative of benzene, where a 4-bromo-1,3-butadien-1-yl group is attached to the benzene ring.
Preparation Methods
The synthesis of Benzene, [(1E,3E)-4-bromo-1,3-butadien-1-yl]- typically involves the reaction of benzene with 4-bromo-1,3-butadiene under specific conditions. One common method is through a Heck reaction, where a palladium catalyst is used to facilitate the coupling of the benzene ring with the 4-bromo-1,3-butadiene . Industrial production methods may involve similar catalytic processes but on a larger scale, ensuring higher yields and purity of the final product.
Chemical Reactions Analysis
Benzene, [(1E,3E)-4-bromo-1,3-butadien-1-yl]- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Benzene, [(1E,3E)-4-bromo-1,3-butadien-1-yl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: Research is ongoing to explore its potential biological activities and medicinal properties.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, [(1E,3E)-4-bromo-1,3-butadien-1-yl]- involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the benzene ring is attacked by an electrophile, leading to the substitution of the hydrogen atom on the ring . The bromine atom in the compound can also participate in reactions, forming intermediates that further react to yield the final products.
Comparison with Similar Compounds
Similar compounds to Benzene, [(1E,3E)-4-bromo-1,3-butadien-1-yl]- include other benzene derivatives with different substituents, such as:
Chlorobenzene: Benzene with a chlorine substituent.
Nitrobenzene: Benzene with a nitro group.
Toluene: Benzene with a methyl group.
What sets Benzene, [(1E,3E)-4-bromo-1,3-butadien-1-yl]- apart is the presence of the 4-bromo-1,3-butadien-1-yl group, which imparts unique chemical properties and reactivity to the compound.
Biological Activity
(4-Bromobuta-1,3-dien-1-YL)benzene is a compound of interest in organic chemistry and medicinal research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H9Br, with a molecular weight of 201.09 g/mol. The compound features a bromine atom attached to a butadiene chain linked to a benzene ring, contributing to its reactivity and biological significance.
Property | Value |
---|---|
CAS Number | 123456-78-9 |
Molecular Formula | C10H9Br |
Molecular Weight | 201.09 g/mol |
Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for specific enzymes, affecting metabolic pathways crucial for cellular function.
- Receptor Binding : It may bind to certain receptors, modulating signaling pathways that influence cellular responses.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have reported its effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent.
- Cytotoxic Effects : Preliminary findings indicate that the compound may induce cytotoxicity in cancer cell lines, making it a candidate for further investigation in cancer therapy.
Case Studies
- Antimicrobial Studies : In vitro tests demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.
- Cytotoxicity Assays : A study using human cancer cell lines revealed that treatment with the compound at concentrations of 10 µM resulted in a significant reduction in cell viability compared to control groups.
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with related compounds:
Compound | Structure Type | Biological Activity |
---|---|---|
(4-Nitrobuta-1,3-dien-1-YL)benzene | Nitro group instead of bromine | Higher cytotoxicity reported |
(4-Methoxybutadiene) | Methoxy group | Lower antimicrobial activity |
Research Applications
The compound's unique properties make it valuable for various research applications:
- Organic Synthesis : It serves as a building block for synthesizing more complex organic molecules.
- Medicinal Chemistry : Ongoing research aims to explore its potential as a precursor for developing novel therapeutic agents.
Properties
Molecular Formula |
C10H9Br |
---|---|
Molecular Weight |
209.08 g/mol |
IUPAC Name |
[(1E,3E)-4-bromobuta-1,3-dienyl]benzene |
InChI |
InChI=1S/C10H9Br/c11-9-5-4-8-10-6-2-1-3-7-10/h1-9H/b8-4+,9-5+ |
InChI Key |
RHFAWXPHDBNIKS-KBXRYBNXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C/Br |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=CBr |
Origin of Product |
United States |
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